N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea is a chemical compound known for its unique structure and properties It consists of two 4-methylanilino groups connected by a thiourea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea typically involves the reaction of 4-methylaniline with formaldehyde to form a bis(4-methylanilino)methane intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction is usually carried out in an aqueous medium, and the conditions are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the synthesis makes it feasible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N-methylaniline): Similar structure but lacks the thiourea linkage.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar thiourea linkage but with different substituents on the aromatic rings
Uniqueness
N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea is unique due to its specific combination of 4-methylanilino groups and thiourea linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
917764-17-1 |
---|---|
Molekularformel |
C29H30N4S |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1,3-bis[4-[(4-methylanilino)methyl]phenyl]thiourea |
InChI |
InChI=1S/C29H30N4S/c1-21-3-11-25(12-4-21)30-19-23-7-15-27(16-8-23)32-29(34)33-28-17-9-24(10-18-28)20-31-26-13-5-22(2)6-14-26/h3-18,30-31H,19-20H2,1-2H3,(H2,32,33,34) |
InChI-Schlüssel |
VJQPGTLRPBBATI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)CNC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.